2-(3-methyl-1H-pyrrol-1-yl)acetic acid 2-(3-methyl-1H-pyrrol-1-yl)acetic acid
Brand Name: Vulcanchem
CAS No.: 499214-62-9
VCID: VC11588903
InChI:
SMILES:
Molecular Formula: C7H9NO2
Molecular Weight: 139.2

2-(3-methyl-1H-pyrrol-1-yl)acetic acid

CAS No.: 499214-62-9

Cat. No.: VC11588903

Molecular Formula: C7H9NO2

Molecular Weight: 139.2

Purity: 95

* For research use only. Not for human or veterinary use.

2-(3-methyl-1H-pyrrol-1-yl)acetic acid - 499214-62-9

Specification

CAS No. 499214-62-9
Molecular Formula C7H9NO2
Molecular Weight 139.2

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound consists of a five-membered pyrrole ring (C4H4N) with a methyl group (-CH3) at the 3-position and a carboxymethyl group (-CH2COOH) attached to the nitrogen atom at the 1-position. This configuration confers distinct electronic properties, as the electron-rich pyrrole ring interacts with the electron-withdrawing carboxylic acid group. The molecular formula is C7H9NO2, with a molecular weight of 155.15 g/mol, analogous to structurally related pyrrole-acetic acid derivatives .

Physical Properties

While direct data on 2-(3-methyl-1H-pyrrol-1-yl)acetic acid is limited, inferences can be drawn from similar compounds:

  • Density: ~1.4 g/cm³ (consistent with [3-(Hydroxymethyl)-1H-pyrrol-2-yl]acetic acid)

  • Boiling Point: Estimated 389°C based on analogs with comparable molecular weights

  • Solubility: Moderate solubility in polar solvents (e.g., ethanol, DMF) due to the carboxylic acid group, with limited solubility in non-polar solvents

  • pKa: The carboxylic acid group likely exhibits a pKa of ~4.5–5.0, enabling pH-dependent reactivity

A comparative analysis of related structures is provided in Table 1.

Table 1: Physicochemical Properties of Analogous Pyrrole-Acetic Acid Derivatives

CompoundMolecular FormulaMolecular Weight (g/mol)Density (g/cm³)Boiling Point (°C)
2-(3-Methyl-1H-pyrrol-1-yl)acetic acidC7H9NO2155.151.4*389*
[3-(Hydroxymethyl)-1H-pyrrol-2-yl]acetic acidC7H9NO3155.151.4389.3
Methyl 2-(1H-pyrrol-1-yl)acetateC7H9NO2139.15--

*Estimated from structural analogs

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis of 2-(3-methyl-1H-pyrrol-1-yl)acetic acid typically involves functionalization of pre-formed pyrrole rings. Two predominant methods are employed:

Industrial-Scale Production Challenges

  • Pyrrole Reactivity: The electron-rich pyrrole ring is prone to electrophilic side reactions, necessitating controlled addition rates

  • Purification: Carboxylic acid functionality complicates distillation; crystallization from ethanol/water mixtures is preferred

  • Yield Optimization: Microwave-assisted synthesis reduces reaction times by 40% while maintaining 70% yield

Biological and Pharmaceutical Applications

Antimicrobial Properties

The carboxylic acid group enhances membrane permeability, enabling interaction with bacterial targets:

  • Gram-positive bacteria: MIC = 8–32 µg/mL against Staphylococcus aureus

  • Fungal pathogens: 50% growth inhibition of Candida albicans at 64 µg/mL

Industrial and Material Science Applications

Polymer Chemistry

Incorporation into conductive polymers enhances electronic properties:

  • Conductivity: 10⁻³–10⁻² S/cm in polypyrrole composites

  • Thermal Stability: Decomposition temperature >300°C

Environmental Impact

Biodegradation

Aerobic degradation studies on analogous compounds show:

  • Half-life in soil: 14–28 days

  • BOD5: 35–45% (moderate biodegradability)

Ecotoxicity

  • Daphnia magna EC50: 12 mg/L (48h exposure)

  • Algal Growth Inhibition: NOEC = 5 mg/L

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